molecular formula C24H26N4O4 B13739018 (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B13739018
M. Wt: 434.5 g/mol
InChI Key: KQTJPESSNDKYIC-SFHVURJKSA-N
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Description

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzhydryl group, and a pentanoic acid backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzhydryl group: This step often involves Friedel-Crafts alkylation using benzhydryl chloride and a Lewis acid catalyst.

    Coupling with the pentanoic acid backbone: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.

    Reduction: The benzhydryl group can be reduced to a benzyl group using hydrogenation catalysts.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, KMnO4

    Reducing agents: H2/Pd-C, NaBH4

    Coupling reagents: EDCI, DCC

Major Products

    Oxidation: Formation of furanones

    Reduction: Formation of benzyl derivatives

    Substitution: Formation of substituted amides or amines

Scientific Research Applications

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(aminomethyl)pentanoic acid
  • (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(methylamino)pentanoic acid

Uniqueness

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid is unique due to its combination of a furan ring, a benzhydryl group, and a pentanoic acid backbone. This structure provides it with distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H26N4O4/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27)/t18-/m0/s1

InChI Key

KQTJPESSNDKYIC-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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